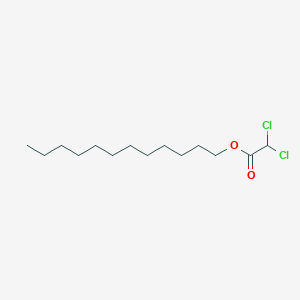

Dodecyl dichloroacetate

Description

Dodecyl chloroacetate (CAS 6316-04-7) is a chlorinated ester with the molecular formula C₁₄H₂₇ClO₂ and a molecular weight of 262.82 g/mol . Structurally, it consists of a dodecyl (C₁₂H₂₅) chain esterified to a chloroacetate group (ClCH₂COO). This compound is characterized by its lipophilic nature, making it suitable for applications requiring controlled release of chloroacetic acid upon hydrolysis.

Properties

CAS No. |

83005-01-0 |

|---|---|

Molecular Formula |

C14H26Cl2O2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

dodecyl 2,2-dichloroacetate |

InChI |

InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |

InChI Key |

XOWWGPRKFWEEDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dodecyl dichloroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and dodecanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: The chlorine atoms in the dichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

Hydrolysis: Dichloroacetic acid and dodecanol.

Reduction: Dodecyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl dichloroacetate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.

Biology: Investigated for its potential antimicrobial properties and its effects on cellular metabolism.

Medicine: Explored for its potential use in drug delivery systems and as a prodrug for dichloroacetic acid, which has been studied for its anticancer properties.

Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of dodecyl dichloroacetate involves its hydrolysis to release dichloroacetic acid, which can then exert its biological effects. Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can affect cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecyl Chloroacetate vs. Dodecyl Acetate

Key Differences :

- Dodecyl acetate is primarily used in fragrances, while dodecyl chloroacetate’s applications are less well-documented but may involve industrial or pharmaceutical research .

Dodecyl Chloroacetate vs. Ethyl Dichloroacetate

Key Differences :

- Ethyl dichloroacetate (a dichloroacetate ester) is metabolically active, promoting oxidative phosphorylation by activating pyruvate dehydrogenase (PDH). This mechanism is exploited in cancer research to reverse the Warburg effect .

- Dodecyl chloroacetate’s longer alkyl chain likely reduces systemic absorption, limiting its metabolic effects but enhancing localized applications (e.g., topical delivery) .

Dodecyl Chloroacetate vs. Dichloroacetate (DCA)

Key Differences :

- DCA directly modulates mitochondrial metabolism, whereas dodecyl chloroacetate’s activity depends on hydrolysis to release chloroacetic acid, which is less studied .

Permeation and Antioxidant Activity

- In a study comparing ester vehicles, gel formulations enhanced skin permeation of eugenyl dichloroacetate (EDChA), a dichloroacetate derivative. This suggests that dodecyl chloroacetate’s lipophilicity could similarly improve transdermal delivery .

- Chloroacetate esters may hydrolyze to release chloroacetic acid, which has antioxidant properties. However, excessive release could pose toxicity risks .

Metabolic and Toxicological Profiles

Data Tables

Table 1: Physicochemical Comparison of Chloroacetates

| Compound | Molecular Formula | Molecular Weight | CAS Number | Chlorine Atoms |

|---|---|---|---|---|

| Dodecyl Chloroacetate | C₁₄H₂₇ClO₂ | 262.82 | 6316-04-7 | 1 |

| Ethyl Dichloroacetate | C₄H₆Cl₂O₂ | 156.99 | 535-15-9 | 2 |

| Sodium Chloroacetate | C₂H₂ClO₂Na | 134.48 | 3926-62-3 | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.